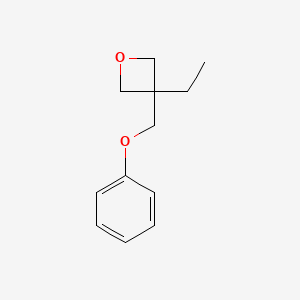

3-Ethyl-3-(phenoxymethyl)oxetane

概要

説明

3-Ethyl-3-(phenoxymethyl)oxetane is a chemical compound with the molecular formula C12H16O2. It is a clear, colorless liquid with a boiling point of 275°C and a density of 1.025 g/cm³ . This compound is known for its aromatic properties and is commonly used as an intermediate in organic synthesis, as well as a solvent and surfactant .

準備方法

The synthesis of 3-Ethyl-3-(phenoxymethyl)oxetane typically involves the reaction of phenoxymethyl bromide with 3-ethyl-3-hydroxyoxetane under basic conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction. The industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield .

化学反応の分析

3-Ethyl-3-(phenoxymethyl)oxetane undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxetane derivatives with additional oxygen-containing functional groups, while reduction results in simpler oxetane structures .

科学的研究の応用

2.1. Cationic Light-Curing Systems

One of the primary uses of 3-Ethyl-3-(phenoxymethyl)oxetane is in cationic light-curing systems. It serves as a monomer that enhances the performance of cationically polymerizable formulations. The benefits include:

- Rapid Curing: The compound facilitates quick curing processes which are essential in high-speed manufacturing environments.

- Low Viscosity: This property allows for easier application and better penetration into substrates.

- Reduced Shrinkage: It minimizes the volume change during curing, leading to improved dimensional stability of the final product.

Case Study Example:

Research conducted by Takami et al. demonstrated that incorporating oxetane compounds into UV-curable coating compositions significantly improved adhesion and mechanical properties of the coatings applied to various substrates .

2.2. Thermal Curing Ink-Jet Inks

This compound is also utilized in formulating thermal curing ink-jet inks. The compound's properties contribute to:

- Enhanced Ink Performance: It allows for better print quality and durability.

- Compatibility with Various Substrates: The inks can be used on diverse materials including plastics and metals.

Data Table: Thermal Curing Ink Performance

| Property | Value |

|---|---|

| Viscosity | Low (specific values vary) |

| Curing Speed | Fast |

| Adhesion Strength | High |

| Shrinkage Rate | Low |

3.1. Cable Resins

Another significant application of this compound is in the formulation of cable resins. These resins are characterized by:

- High Hardness: Providing mechanical strength to cables.

- Good Electrical Properties: Essential for insulation materials.

The integration of this compound into cable resin formulations enhances their performance, making them suitable for high-demand electrical applications .

Research Insights and Future Directions

Recent studies have highlighted the potential for further modifications of poly(3-ethyl-3-hydroxymethyl)oxetanes to reduce brittleness while maintaining adhesion to polar substrates . This suggests ongoing research opportunities to optimize the properties of oxetane-based materials for various applications.

作用機序

The mechanism by which 3-Ethyl-3-(phenoxymethyl)oxetane exerts its effects involves the ring-opening polymerization of the oxetane ring. This process is typically catalyzed by acids or bases, leading to the formation of polyoxetanes . The molecular targets and pathways involved in this mechanism include the nucleophilic attack on the oxetane ring, resulting in the formation of a reactive intermediate that propagates the polymerization reaction .

類似化合物との比較

3-Ethyl-3-(phenoxymethyl)oxetane can be compared with other oxetane derivatives such as:

3-Ethyl-3-(hydroxymethyl)oxetane: This compound has a hydroxymethyl group instead of a phenoxymethyl group, making it more hydrophilic and suitable for different applications.

3-Phenoxymethyl-3-methyloxetane: The presence of a methyl group instead of an ethyl group alters its reactivity and physical properties.

The uniqueness of this compound lies in its balance of hydrophobic and hydrophilic properties, making it versatile for various applications in both organic synthesis and industrial processes .

生物活性

3-Ethyl-3-(phenoxymethyl)oxetane (C12H16O2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and polymer science. This article delves into the biological activity of this compound, examining its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by an oxetane ring structure, which contributes to its unique chemical reactivity. The presence of the ethyl group and phenoxy substituent enhances its solubility and interaction with biological systems. The molecular formula is C12H16O2, and its CAS number is 3897-65-2.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Research indicates that compounds with oxetane structures can exhibit antimicrobial properties. The mechanism often involves the disruption of microbial cell membranes or interference with cellular metabolism .

- Anti-inflammatory Effects : Some studies suggest that oxetane derivatives may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and pathways, which could be beneficial in treating inflammatory diseases .

- Polymerization Behavior : The compound can undergo cationic polymerization, leading to the formation of poly(3-ethyl-3-hydroxymethyloxetane)s. These polymers have been investigated for their biocompatibility and potential use in drug delivery systems .

Case Studies and Experimental Data

A number of studies have explored the biological implications of this compound:

- Study on Antimicrobial Properties : A study published in ResearchGate indicated that oxetane-containing compounds demonstrated significant antimicrobial activity against various pathogens, suggesting their potential as lead compounds in drug discovery .

- Polymerization Studies : Another research article detailed the cationic polymerization process of 3-Ethyl-3-(hydroxymethyl)oxetane, highlighting how variations in temperature and catalyst concentration influenced the degree of branching and molecular weight of the resulting polymers. This work suggests potential applications in regenerative medicine due to the polymers' favorable properties for cell culture .

Table: Summary of Biological Activities

| Biological Activity | Mechanism | References |

|---|---|---|

| Antimicrobial | Disruption of cell membranes | |

| Anti-inflammatory | Inhibition of cytokines | |

| Polymerization | Cationic polymerization |

Applications in Medicine and Industry

- Pharmaceutical Development : Given its biological activities, this compound is being explored as a precursor for new antimicrobial agents and anti-inflammatory drugs.

- Biocompatible Polymers : The ability to form polymers through cationic polymerization makes this compound suitable for applications in drug delivery systems and tissue engineering.

- Medical Devices : Its properties could be leveraged in designing medical devices that require biocompatibility and controlled release characteristics .

特性

IUPAC Name |

3-ethyl-3-(phenoxymethyl)oxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-2-12(8-13-9-12)10-14-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUXZNIDKDPLYBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(COC1)COC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

167499-43-6 | |

| Record name | Oxetane, 3-ethyl-3-(phenoxymethyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167499-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90619105 | |

| Record name | 3-Ethyl-3-(phenoxymethyl)oxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3897-65-2 | |

| Record name | 3-Ethyl-3-(phenoxymethyl)oxetane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3897-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-3-(phenoxymethyl)oxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。